(3,4-Difluoro-5-isobutoxyphenyl)methanol
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Overview
Description
(3,4-Difluoro-5-isobutoxyphenyl)methanol is an organic compound with the molecular formula C11H14F2O2 It is characterized by the presence of two fluorine atoms and an isobutoxy group attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinated building blocks and subsequent functionalization steps .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, etherification, and reduction reactions. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity .
Types of Reactions:
Oxidation: (3,4-Difluoro-5-isobutoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the isobutoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3,4-Difluoro-5-isobutoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Difluoro-5-isobutoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, influencing its biological activity. The isobutoxy group may also play a role in modulating the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
- (3,4-Difluoro-5-methoxyphenyl)ethanol
- (3,4-Difluoro-5-propoxyphenyl)methanol
- (3,4-Difluoro-5-hexyloxyphenyl)methanol
Comparison: (3,4-Difluoro-5-isobutoxyphenyl)methanol is unique due to its specific combination of fluorine atoms and the isobutoxy group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
[3,4-difluoro-5-(2-methylpropoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-7(2)6-15-10-4-8(5-14)3-9(12)11(10)13/h3-4,7,14H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBVQAKGNBFKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C(=CC(=C1)CO)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443341-74-9 |
Source
|
Record name | [3,4-difluoro-5-(2-methylpropoxy)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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